molecular formula C15H22N2O B5017653 3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide

Cat. No.: B5017653
M. Wt: 246.35 g/mol
InChI Key: FOLZZCUWBQMTGF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(1-methyl-4-piperidinyl)benzamide is a synthetic compound belonging to the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. This class of compounds is primarily known for its opioid receptor antagonist properties.

Properties

IUPAC Name

3,4-dimethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-4-5-13(10-12(11)2)15(18)16-14-6-8-17(3)9-7-14/h4-5,10,14H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLZZCUWBQMTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the benzene ring and the piperidine ring, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(1-methyl-4-piperidinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-N-(1-methyl-4-piperidinyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Investigated for its potential therapeutic effects as an opioid receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with opioid receptors. It acts as an antagonist, blocking the receptor and preventing the binding of opioid agonists. This results in the inhibition of opioid-induced effects, such as analgesia and euphoria.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
  • 3,4-Dimethyl-N-[6-[(1-methyl-4-piperidinyl)oxy]-3-pyridinyl]benzamide

Uniqueness

3,4-Dimethyl-N-(1-methyl-4-piperidinyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the piperidine ring. This structural configuration contributes to its distinct pharmacological properties as an opioid receptor antagonist.

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